N-(2-Dimethylaminoethyl)-N-methylformamid

Übersicht

Beschreibung

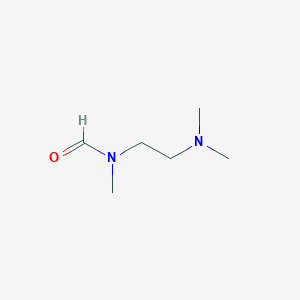

N-(2-Dimethylaminoethyl)-N-methylformamide is an organic compound characterized by the presence of a formamide group attached to a dimethylaminoethyl chain

Wissenschaftliche Forschungsanwendungen

N-(2-Dimethylaminoethyl)-N-methylformamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Mode of Action

DACA acts as a non-selective agonist at most or all of the serotonin receptors . It interacts with its targets, causing changes in the cellular environment. As primarily a topoisomerase II poison, DACA acts to turn the enzyme into a DNA-damaging agent . As primarily topoisomerase II catalytic inhibitors, DACA acts to inhibit the segregation of daughter chromatids during anaphase .

Biochemical Pathways

It is known that it interacts with theserotonin receptors , which are involved in numerous biochemical pathways related to mood, cognition, and other neurological functions .

Action Environment

The action, efficacy, and stability of DACA can be influenced by various environmental factors. For instance, the pH and temperature-responsive behavior of DACA has been studied, showing controllable and reversible behavior at pH=1–12 and temperatures between 20–60 °C . This suggests that the compound’s action can be modulated by changes in the cellular environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-N-methylformamide typically involves the reaction of N,N-dimethylaminoethylamine with formic acid or its derivatives. One common method is the reaction of N,N-dimethylaminoethylamine with methyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond.

Industrial Production Methods

In industrial settings, the production of N-(2-Dimethylaminoethyl)-N-methylformamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Dimethylaminoethyl)-N-methylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Dimethylaminoethanol: Similar in structure but contains a hydroxyl group instead of a formamide group.

N,N-Dimethylformamide: Contains a formamide group but lacks the dimethylaminoethyl chain.

Uniqueness

N-(2-Dimethylaminoethyl)-N-methylformamide is unique due to the presence of both the formamide and dimethylaminoethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in synthesis and research.

Biologische Aktivität

N-(2-Dimethylaminoethyl)-N-methylformamide (DMAEMF) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, toxicity, metabolism, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

DMAEMF is characterized by its chemical structure, which includes a dimethylamino group and a formamide functional group. The molecular formula is C₆H₁₄N₂O, and it has a molecular weight of approximately 114.19 g/mol. Its structural representation can be described by the SMILES notation: C(=O)N(C)CCN(C)C.

1. Toxicity Profile

DMAEMF exhibits a range of toxicological effects depending on the exposure route and dosage:

- Acute Toxicity : Studies indicate that DMAEMF has low acute toxicity in mammals, with an LD50 value in rats of approximately 3040 mg/kg when administered orally .

- Chronic Exposure : Long-term exposure studies have identified the liver as the primary target organ. Inhalation studies revealed significant liver damage at concentrations as low as 1000 ppm, characterized by increased liver weights and histopathological changes .

- Reproductive and Developmental Toxicity : Evidence suggests that DMAEMF can cause reproductive toxicity at high doses, with observed effects on fetal development linked to its metabolites .

2. Metabolism

The metabolism of DMAEMF involves several pathways:

- Primary Metabolites : The main urinary metabolite identified is N-hydroxymethyl-N-methylformamide (HMMF), which is formed through hydroxylation mediated by cytochrome P450 enzymes . This metabolite may contribute to the compound's developmental toxic effects.

- Biotransformation : The metabolic pathway also includes conjugation with glutathione, leading to the formation of mercapturic acids, which are excreted in urine . The half-life of DMAEMF in humans has been reported to be approximately 23 hours following inhalation exposure .

1. Anticancer Activity

Research indicates that DMAEMF may possess anticancer properties:

- Nanoparticle Delivery Systems : Studies on nanoparticles loaded with anticancer drugs demonstrate enhanced cytotoxicity against cancer cell lines when combined with DMAEMF. For instance, SN-38-loaded nanoparticles showed improved efficacy in suppressing tumor growth in murine models when used in conjunction with hyperthermia therapy .

- Mechanism of Action : The compound's ability to modulate enzyme activity suggests potential applications in targeting specific pathways involved in cancer progression.

2. Neurological Implications

DMAEMF has been studied for its effects on acetylcholinesterase (AChE) activity:

- Inhibition of AChE : It has been observed that modifications to the structure of carbamate compounds like DMAEMF can significantly alter their inhibition rates on AChE, which is crucial for neurotransmission . This property may have implications for neurodegenerative diseases such as Alzheimer's.

Case Study 1: Hepatotoxicity Assessment

In a comprehensive study assessing the hepatotoxic effects of DMAEMF, Fischer 344 rats were exposed to varying concentrations over a prolonged period. The study found:

| Exposure Concentration (ppm) | Observed Effects |

|---|---|

| 100 | No significant effects |

| 400 | Increased liver weights |

| 1000 | Hepatic necrosis |

| 5000 | Severe liver damage |

This data underscores the compound's potential for causing significant hepatic injury at elevated exposure levels.

Case Study 2: Antitumor Efficacy

In another study evaluating the anticancer efficacy of DMAEMF-loaded nanoparticles:

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Irinotecan | 45 |

| SN-38 + Hyperthermia | 70 |

| SN-38 + DMAEMF + Hyperthermia | 90 |

This case demonstrates the enhanced therapeutic potential when combining DMAEMF with established anticancer agents.

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7(2)4-5-8(3)6-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLBJRKWKVBRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299402 | |

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105669-53-2 | |

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Dimethylaminoethyl)-N-methylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.